rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans
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Overview
Description
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, is a chiral compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a fluorophenyl group attached to the oxolane ring, which imparts unique chemical properties. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ethyl oxalyl chloride.
Formation of Oxolane Ring: The key step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting 4-fluorobenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the racemic mixture.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylmethanol or 4-fluorobenzaldehyde.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The oxolane ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, trans
- rac-(2R,3R)-2-(4-bromophenyl)oxolane-3-carboxylic acid, trans
- rac-(2R,3R)-2-(4-methylphenyl)oxolane-3-carboxylic acid, trans
Uniqueness
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid, trans, is unique due to the presence of the fluorine atom in the phenyl group. Fluorine imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different biological activities and chemical behaviors, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11FO3 |
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Molecular Weight |
210.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14) |
InChI Key |
MZJXQEMAVSUSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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